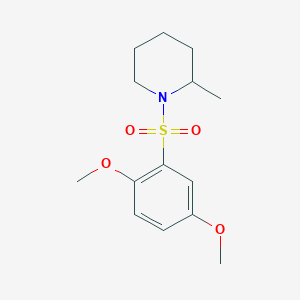
4-(4-Methoxy-2,5-dimethylphenyl)sulfonylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate sulfonyl chloride with morpholine, forming the sulfonamide linkage. The 4-methoxy-2,5-dimethylphenyl sulfonyl chloride could potentially be synthesized from the corresponding phenol through a series of reactions involving methylation, dimethylation, and sulfonylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonyl group linking the morpholine ring and the 4-methoxy-2,5-dimethylphenyl group. The morpholine ring introduces both basicity (due to the presence of the nitrogen atom) and polarity (due to the presence of the oxygen atom). The methoxy and methyl groups on the phenyl ring are electron-donating groups, which would increase the electron density on the phenyl ring .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it could be hydrolyzed under acidic or alkaline conditions to yield the corresponding sulfonyl chloride and morpholine. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions, although the presence of the electron-donating methoxy and methyl groups would direct such substitutions to the ortho and para positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a sulfonamide, it would likely be polar and could potentially form hydrogen bonds. The presence of the morpholine ring could make it a weak base .Mécanisme D'action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it were a drug, its mechanism of action would depend on the specific biological target it interacts with. Sulfonamides are known to inhibit bacterial enzymes, so it’s possible that this compound could have antibacterial properties .
Orientations Futures
The study of sulfonamides and their derivatives is a rich field with many potential applications, particularly in the development of new antibiotics. This specific compound could potentially be studied for its antibacterial properties, or used as a starting point for the synthesis of more complex sulfonamide derivatives .
Propriétés
IUPAC Name |
4-(4-methoxy-2,5-dimethylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-9-13(11(2)8-12(10)17-3)19(15,16)14-4-6-18-7-5-14/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONAWGCVRXIHQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

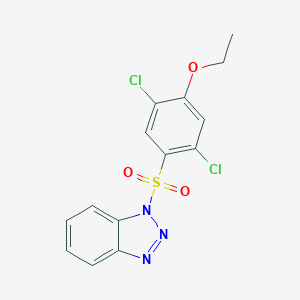

![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345213.png)
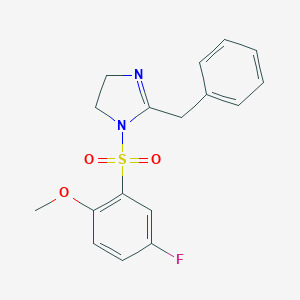
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345216.png)
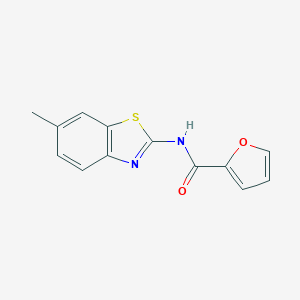
![1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345219.png)
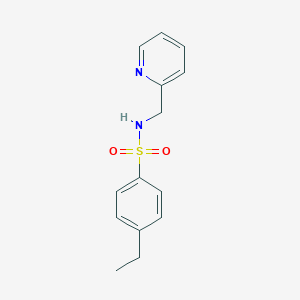

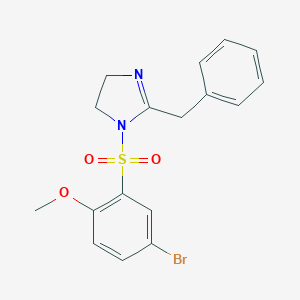
![1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B345227.png)
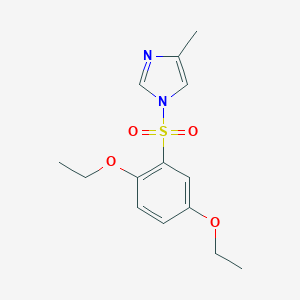
![1-[(5-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345235.png)
